6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
“6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C17H13N5S. It’s a type of heterocyclic compound, which are cyclic compounds with at least two different elements as atoms of ring members .
Synthesis Analysis
The synthesis of similar triazole compounds has been described in the literature . For instance, Shneine et al. synthesized a compound that has a synthetic root of isonicotinohydrazide, which has been converted to potassium 2-isonicotinoylhydrazinecarbodithioate .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse and can lead to a wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been directed towards the synthesis of heterocyclic compounds like pyridazine analogs due to their significant pharmaceutical importance. A study detailed the synthesis of a related compound, emphasizing its structural elucidation through spectroscopic techniques and X-ray diffraction, alongside theoretical studies such as Density Functional Theory (DFT) calculations to understand its molecular properties (Sallam et al., 2021).
Biological Activity Studies
Triazolopyridazine derivatives have been evaluated for their potential biological activities, including antihistaminic activity and inhibitory effects on eosinophil infiltration, highlighting their relevance in medicinal chemistry for the treatment of conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Another study focused on the synthesis and antimicrobial evaluation of novel compounds, demonstrating their potential in fighting bacterial and fungal infections (Elgemeie et al., 2017).
Molecular Docking and Theoretical Studies
Further research includes the synthesis of novel pyridine and fused pyridine derivatives, subjected to in silico molecular docking screenings to evaluate their binding energies towards specific proteins, indicating their utility in designing compounds with targeted biological activities (Flefel et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, can bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can include a variety of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit potent antiproliferative activities against various cell lines . This suggests that this compound may also have antiproliferative effects.
Action Environment
It is known that the biological activity of similar compounds can be influenced by a variety of factors, including the specific characteristics of the target receptors, the presence of other compounds, and the physiological conditions of the environment .
Future Directions
The future directions for research on “6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their diverse pharmacological activities . This could include their potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Additionally, in silico pharmacokinetic and molecular modeling studies could be conducted to aid in drug design, discovery, and development .
Properties
IUPAC Name |
6-benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-4-13(5-3-1)12-23-16-7-6-15-19-20-17(22(15)21-16)14-8-10-18-11-9-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVAUUIJZTLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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